molecular formula C8H16O3 B1334826 2,2-Dimethoxycyclohexanol CAS No. 63703-34-4

2,2-Dimethoxycyclohexanol

Cat. No. B1334826
CAS RN: 63703-34-4
M. Wt: 160.21 g/mol
InChI Key: RXAMIWOJDOJSTB-UHFFFAOYSA-N
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Description

2,2-Dimethoxycyclohexanol is a chemical compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives and methanol or dimethyl groups. While the specific compound 2,2-Dimethoxycyclohexanol is not directly mentioned in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.

Synthesis Analysis

The synthesis of compounds closely related to 2,2-Dimethoxycyclohexanol involves the reaction of cyclohexanone derivatives with different reagents. For instance, the synthesis of 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones is achieved by reacting dimedone with cyanogen bromide and triethylamine, followed by the addition of various aliphatic and aromatic aldehydes . Similarly, 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols are synthesized by reacting 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide . These methods could potentially be adapted for the synthesis of 2,2-Dimethoxycyclohexanol by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Dimethoxycyclohexanol can be characterized using spectroscopic techniques such as NMR. For example, the stereochemical structures of 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols were identified by NMR spectral interpretation and geometry optimization . These techniques could be applied to determine the molecular structure of 2,2-Dimethoxycyclohexanol.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions that could provide insights into the reactivity of 2,2-Dimethoxycyclohexanol. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a precursor for [4+2] cycloaddition reactions to give functionalized cyclohexene derivatives . Additionally, the reaction of 2-acylcyclohexanones with trimethyl orthoformate leads to the formation of 7,7-dimethoxy alkanoate methyl esters . These reactions highlight the potential reactivity of dimethoxy-substituted cyclohexanols in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethoxycyclohexanol can be inferred from the properties of structurally related compounds. For example, the gas-phase molecular structure of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane was determined by electron diffraction, revealing a chair conformation of the six-membered ring . This information can be useful in predicting the conformational preferences of 2,2-Dimethoxycyclohexanol. Additionally, the reaction conditions and solvents used in the synthesis of related compounds can provide insights into the solubility and stability of 2,2-Dimethoxycyclohexanol.

Scientific Research Applications

1. Investigations in Organic Synthesis

Research has delved into the reactions involving compounds similar to 2,2-Dimethoxycyclohexanol. For instance, Beerli and Borschberg (1992) explored the unexpected reactions between the Dimsyl Anion and a γ,δ-Epoxy-ketone, revealing insights into complex organic reactions and potential synthetic applications (Beerli & Borschberg, 1992).

2. Photochemical Studies

Foote et al. (1967) conducted photooxidation studies in methanol on alkyl-substituted furans, which are structurally related to 2,2-Dimethoxycyclohexanol, highlighting the importance of these compounds in understanding photochemical reactions (Foote et al., 1967).

3. Chemical Transformation Research

Popkov et al. (1994) investigated the transformation of vinyl-substituted oxiranes to dihydrofurans, involving compounds similar to 2,2-Dimethoxycyclohexanol. This research provides valuable information for chemical synthesis and transformation processes (Popkov et al., 1994).

4. Molecular Structure Analysis

The molecular structure of compounds like 2,2-Dimethoxycyclohexanol has been a subject of study. Schultz et al. (1993) determined the gas-phase molecular structure of a similar compound, contributing to the field of structural chemistry (Schultz et al., 1993).

5. Solid-state and Solution Studies

Research on lithiated 2-carbomethoxycyclohexanone dimethylhydrazone and related compounds has been conducted to understand their behavior in solid and solution states, offering insights into the physical chemistry of such compounds (Wanat et al., 1986).

6. Conformational Studies

The study of the infrared spectrum of similar compounds to 2,2-Dimethoxycyclohexanol, like 2-bromocyclohexanone, provides insights into their conformational behavior and intermolecular interactions, crucial for understanding the chemical properties of these substances (Coelho et al., 2010).

7. Catalysis Research

Research involving tin cobalt carbonyl compounds as catalysts for the ring-opening of oxiranes, similar to 2,2-Dimethoxycyclohexanol, reveals significant advancements in the field of catalysis (Samain et al., 1992).

8. Aldol Condensation Reactions

Studies on the aldol condensation reaction of cyclohexanone catalyzed by solid superbase offer insights into synthesis processes relevant to compounds like 2,2-Dimethoxycyclohexanol (Gao Gen-zhi, 2009).

Safety And Hazards

The safety data sheet for 2,2-Dimethoxycyclohexanol indicates that it has some level of acute toxicity when ingested, and it can cause skin irritation . Always handle it with appropriate safety precautions.

properties

IUPAC Name

2,2-dimethoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAMIWOJDOJSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402192
Record name 2,2-dimethoxycyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxycyclohexanol

CAS RN

63703-34-4
Record name 2,2-Dimethoxycyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63703-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethoxycyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MN Elinson, SK Feducovich, DE Dmitriev… - Russian chemical …, 2002 - Springer
Electrolysis of 4-substituted cyclohexanones in methanol in the presence of sodium halides as mediators in an undivided cell results in the stereoselective formation of cis-5-substituted …
Number of citations: 7 link.springer.com
F Barba, MN Elinson, J Escudero, SK Feducovich - Tetrahedron, 1997 - Elsevier
The result of the indirect electrochemical oxidation of cyclic ketones in methanol in an undivided cell in the presence of sodium halides depends on the ring size of ketone and the type …
Number of citations: 19 www.sciencedirect.com
C Kowalski, X Creary, AJ Rollin… - The Journal of Organic …, 1978 - ACS Publications
40% 72% a Total yield of purified reduction and enolization products. b Percent reduction product in mixture of reduction and enolization products. c Percent of enolization product …
Number of citations: 147 pubs.acs.org
MN Elinson, AS Dorofeev, SK Feducovich… - Tetrahedron, 2006 - Elsevier
Indirect electrochemical oxidation of 1-N-subsituted piperidin-4-ones in methanol in an undivided cell in the presence of sodium iodide/sodium methoxide system leads to the …
Number of citations: 18 www.sciencedirect.com
JK Cha, OL Epstein - Tetrahedron, 2006 - Elsevier
Some species of the Euphorbiaceae plant family were known to produce milky, often toxic latex, which was blamed for the poisoning of livestock. At the same time, several species were …
Number of citations: 58 www.sciencedirect.com
L El Aakel, F Launay, JM Brégeault… - Journal of Molecular …, 2004 - Elsevier
[VO] 2+ -Exchanged Nafion ® beads are efficient catalysts for the aerobic CC bond cleavage of 2-hydroxycyclohexanone and 2-methylcyclohexanone in methanol and acetonitrile, …
Number of citations: 25 www.sciencedirect.com
RM Moriarty, KC Hou - The Journal of Organic Chemistry, 1984 - ACS Publications
Several-hydroxy dimethyl acetals were shown to undergo bimolecular loss of CH3OH under acid catalysis to yield the corresponding 1, 4-dioxane. In the case of the 3, 3-dimethoxy-2-…
Number of citations: 8 pubs.acs.org
L El Aakel, F Launay, A Atlamsani… - Chemical …, 2001 - pubs.rsc.org
The combination of H3 + n[PMo12 − nVnO 40]·aq (HPA-n, n = 3) and dioxygen provides a clean and regioselective reagent for the homolytic cleavage of various representative α-…
Number of citations: 32 pubs.rsc.org
KC Hou - 1984 - search.proquest.com
The hypervalent iodine compounds were studied. Ketones which contain active (alpha)-hydrogens are converted into corresponding (alpha),(alpha)-dimethoxyalcohols by treatment …
Number of citations: 3 search.proquest.com
Y Fujikura, M Ohsugi, Y Inamoto… - The Journal of …, 1978 - ACS Publications
(20) X. Creary and AJ Rollin, J. Org. Chem., 42, 4226, 4231 (1977).(21) X. Creary, Ph. D. Thesis, The Ohio State University, 1973.(22) LN Owen and PN Smith, J. Chem. Soc., 4026 (…
Number of citations: 12 pubs.acs.org

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